molecular formula C12H15NO2 B13216182 2-(Pyridin-3-yl)cyclohexane-1-carboxylic acid

2-(Pyridin-3-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13216182
M. Wt: 205.25 g/mol
InChI Key: JVDWCSFNPJYXRT-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of cyclohexane, where a pyridine ring is attached to the cyclohexane ring at the 3-position, and a carboxylic acid group is attached at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and pyridine-3-carboxaldehyde.

    Formation of Intermediate: The cyclohexanone undergoes a condensation reaction with pyridine-3-carboxaldehyde in the presence of a base to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity and stability.

    Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with amino acid residues in proteins. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid: Similar structure but with the pyridine ring attached at the 1-position of the cyclohexane ring.

    2-(Pyridin-2-yl)cyclohexane-1-carboxylic acid: Similar structure but with the pyridine ring attached at the 2-position of the cyclohexane ring.

Uniqueness

2-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. The 3-position attachment allows for distinct electronic and steric properties compared to other positional isomers, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-pyridin-3-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h3-4,7-8,10-11H,1-2,5-6H2,(H,14,15)

InChI Key

JVDWCSFNPJYXRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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